Cas no 1807031-34-0 (4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine)

4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine 化学的及び物理的性質
名前と識別子
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- 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine
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- インチ: 1S/C8H6F2N2O/c1-4-7(13)5(2-11)6(3-12-4)8(9)10/h3,8,13H,1H3
- InChIKey: UOOZZKMKUFEFOJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C)C(=C1C#N)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56.9
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007486-500mg |
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine |
1807031-34-0 | 97% | 500mg |
$989.80 | 2022-03-31 | |
Alichem | A024007486-1g |
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine |
1807031-34-0 | 97% | 1g |
$1,780.80 | 2022-03-31 |
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridineに関する追加情報
Introduction to 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine (CAS No. 1807031-34-0)
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine, identified by its CAS number 1807031-34-0, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile building block for the synthesis of more complex molecules. The presence of a cyano group, a difluoromethyl group, a hydroxyl group, and a methyl group contributes to its unique chemical properties and reactivity, which have been extensively studied in recent years.
The compound's structure is particularly interesting due to the combination of these substituents. The cyano group (-CN) introduces a polar characteristic, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The difluoromethyl group (-CF2) is known for its metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. Additionally, the hydroxyl group (-OH) provides a site for hydrogen bonding, crucial for binding to biological receptors, while the methyl group (-CH3) influences the overall electronic distribution and steric properties of the molecule.
In recent years, 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine has garnered attention in the development of novel pharmaceuticals. Its unique structural features make it an attractive candidate for further derivatization and optimization. Researchers have explored its potential in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The compound's ability to modulate biological pathways has been highlighted in several preclinical studies.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By incorporating 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine into kinase inhibitor candidates, researchers aim to develop more effective and selective therapeutics. The compound's structural motifs have been shown to interact with specific pockets on kinase enzymes, leading to potent inhibition.
Recent studies have also demonstrated the compound's utility in developing antiviral agents. The growing threat of viral infections has prompted extensive research into new antiviral drugs. The cyano and hydroxyl groups in 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine have been found to enhance binding affinity to viral proteases and polymerases, thereby inhibiting viral replication. These findings highlight the compound's potential as a lead molecule for antiviral drug discovery.
The difluoromethyl group in particular has been extensively studied for its ability to improve drug bioavailability. This substituent can enhance metabolic stability by resisting degradation by cytochrome P450 enzymes. As a result, drugs containing difluoromethyl groups often exhibit longer half-lives and improved pharmacokinetic profiles. This property makes 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine a valuable intermediate in drug development.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic cells due to its ability to absorb and emit light efficiently.
The synthesis of 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine involves multi-step organic reactions that require careful optimization. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes. These improvements have made it possible to produce larger quantities of the compound for both research and industrial applications.
The safety profile of 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine has been thoroughly evaluated through various toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at moderate concentrations but may exhibit toxicity at high doses. As with any chemical substance, proper handling procedures should be followed to minimize exposure risks.
In conclusion, 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine (CAS No. 1807031-34-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new treatments for various diseases.
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